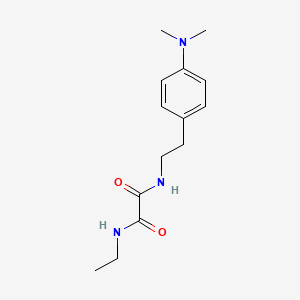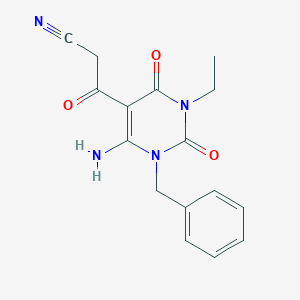![molecular formula C25H33N3O5S2 B2711380 ethyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 449766-92-1](/img/structure/B2711380.png)
ethyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with several functional groups, including a carboxylate ester, a sulfamoyl group, and an amino group. It also contains a thieno[2,3-c]pyridine ring, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the thieno[2,3-c]pyridine ring and the various functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, its reactivity with other chemicals, and more .Aplicaciones Científicas De Investigación
Synthesis of New Heterocyclic Systems
Research has demonstrated the reactivity of related pyridine and thiophene derivatives in the synthesis of new heterocyclic systems. For instance, ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates reacted with benzoyl isothiocyanate to produce thioureido derivatives, which upon further processing led to the formation of thioxopyrido and furothieno pyrimidinones. These compounds, through alkylation with bifunctional reagents, facilitated the creation of new pentacyclic systems, exhibiting promising antimicrobial activity against Staphylococcus aureus in some synthesized compounds (Sirakanyan et al., 2015).
Antimicrobial and Anti-allergy Activity
Ethyl 2-benzoylthioureidothiophen-3-carboxylates have been found to undergo cyclization under specific conditions to yield new 2-aminothieno[2,3-d][1,3]thiazin-4-ones, which in some cases are anellated, showing weak anti-allergy activity in rat models. These findings indicate the potential for these compounds to be developed into therapeutic agents targeting allergy-related disorders (Leistner et al., 1988).
Biological Activity of Thieno[2,3-d]Pyrimidines
Another study focused on the synthesis of thieno[2,3-d]pyrimidines, starting from ethyl 2-amino-5-ethylthiophene-3-carboxylate, which were then reacted with benzoylisothiocyanate to yield ureido derivatives. These compounds showed inhibitory activities against the growth of Brassica napus and Echinochloa crusgalli, suggesting their potential use as herbicidal agents (Wang et al., 2010).
Functionalized Tetrahydropyridines Synthesis
Research into the synthesis of functionalized tetrahydropyridines has shown that ethyl 2-methyl-2,3-butadienoate can act as a dipole synthon in annulation reactions with N-tosylimines, leading to the creation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. These findings provide a basis for the development of novel compounds with potential application in various fields of medicinal chemistry (Zhu et al., 2003).
Synthesis of Antioxidant Agents
Additionally, novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives have been synthesized and evaluated for their antioxidant activity. Some of these compounds exhibited promising antioxidant activity, highlighting their potential as therapeutic agents in the treatment of diseases associated with oxidative stress (Asha et al., 2009).
Propiedades
IUPAC Name |
ethyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O5S2/c1-4-33-25(30)22-20-14-15-27(2)16-21(20)34-24(22)26-23(29)17-10-12-19(13-11-17)35(31,32)28(3)18-8-6-5-7-9-18/h10-13,18H,4-9,14-16H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSCFHSROYDCDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2711300.png)
![1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2711301.png)
![N-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B2711305.png)
![2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-ethylamino]-N-ethylacetamide](/img/structure/B2711306.png)


![(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(1-methylpyrazol-3-yl)pyrrolidine-2-carboxylic acid](/img/structure/B2711311.png)


![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2711314.png)



![N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2711320.png)